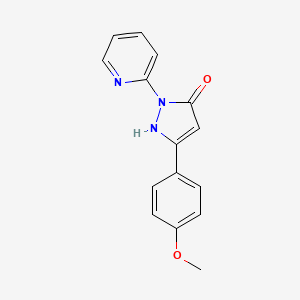![molecular formula C25H23N5O5 B2505906 benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887466-47-9](/img/no-structure.png)
benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic molecule that appears to be related to various imidazole and purine derivatives. These types of compounds are often studied for their potential pharmacological properties and their interactions with biological systems.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include the formation of imidazole rings, as seen in the synthesis of 2-benzyl-3-methoxy-6-(3'-methoxybenzylamino) imidazo[1,2-b]pyridazine, which showed strong binding to rat brain membrane . Additionally, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization indicates the potential for complex reactions involving palladium catalysis and may provide insights into similar synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the structure of benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-ones was elucidated using HRMS, NMR, and single-crystal X-ray diffraction, which could be relevant for determining the structure of the target compound . The vibrational spectrum and structural stability of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole were investigated using ab initio calculations, which could similarly be applied to the target compound to understand its molecular vibrations and stability .
Chemical Reactions Analysis
The chemical reactivity of the target compound can be inferred from related studies. For example, the reactivity of imidazo[1,2-b]pyridazines in the central nervous system suggests that the target compound may also interact with biological targets, potentially leading to various biological activities . The tandem oxidative aminocarbonylation-cyclization reaction used to synthesize related compounds indicates that the target compound may also undergo similar reactions, which could be useful in modifying its structure or enhancing its activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be predicted based on the properties of similar compounds. The vibrational spectra of related compounds have been studied using Fourier transform infrared spectroscopy, and similar studies could provide information on the functional groups and bonding characteristics of the target compound . The crystallography data of related compounds provide insights into their solid-state structures, which could be relevant for understanding the crystallinity, solubility, and stability of the target compound .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) discusses the synthesis of derivatives related to the specified compound, focusing on their potential as ligands for the 5-HT(1A) receptor. Preliminary pharmacological evaluations indicated potential anxiolytic and antidepressant activities in certain derivatives. This research suggests the relevance of these compounds in the development of new anxiolytic and antidepressant agents (Zagórska et al., 2009).
Antimicrobial Evaluation
Khanage et al. (2020) conducted a study on derivatives similar to the mentioned compound, evaluating their antimicrobial properties. The research involved synthesizing and testing these compounds against various bacteria and fungi, revealing that some derivatives displayed significant antimicrobial activity (Khanage et al., 2020).
Solid-Phase Synthesis
A paper by Karskela and Lönnberg (2006) describes a method for solid-supported synthesis of compounds structurally related to the given compound. This method is crucial for the efficient production of such compounds, potentially useful in various scientific applications (Karskela & Lönnberg, 2006).
Analgesic and Anti-Inflammatory Properties
Zygmunt et al. (2015) explored derivatives of the compound for their analgesic and anti-inflammatory properties. The study indicated that some derivatives showed significant activity, suggesting potential for development into new analgesic and anti-inflammatory drugs (Zygmunt et al., 2015).
Convenient Synthesis for Tricyclic Purine Derivatives
Research by Shimada et al. (1993) provided a synthesis method for tricyclic purine derivatives, which are structurally related to the compound . This research is important for understanding how to efficiently synthesize such compounds for various scientific purposes (Shimada et al., 1993).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 3-methoxybenzaldehyde with 2,4-dioxo-1H-imidazo[2,1-f]purine-3-acetic acid, followed by alkylation with benzyl bromide and subsequent reduction of the resulting benzyl ester to the corresponding alcohol. The alcohol is then acetylated to yield the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "2,4-dioxo-1H-imidazo[2,1-f]purine-3-acetic acid", "benzyl bromide", "sodium borohydride", "acetic anhydride", "pyridine" ], "Reaction": [ "Condensation of 3-methoxybenzaldehyde with 2,4-dioxo-1H-imidazo[2,1-f]purine-3-acetic acid in the presence of acetic anhydride and pyridine to yield the corresponding imidazopyridine intermediate", "Alkylation of the intermediate with benzyl bromide in the presence of potassium carbonate to yield the benzyl ester", "Reduction of the benzyl ester with sodium borohydride in methanol to yield the corresponding alcohol", "Acetylation of the alcohol with acetic anhydride in the presence of pyridine to yield the final product, benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" ] } | |
Número CAS |
887466-47-9 |
Fórmula molecular |
C25H23N5O5 |
Peso molecular |
473.489 |
Nombre IUPAC |
benzyl 2-[6-(3-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O5/c1-16-13-28-21-22(26-24(28)30(16)18-10-7-11-19(12-18)34-3)27(2)25(33)29(23(21)32)14-20(31)35-15-17-8-5-4-6-9-17/h4-13H,14-15H2,1-3H3 |
Clave InChI |
WZWFCBYKYFMPSJ-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2505825.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2505826.png)
![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)
![6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2505839.png)
![1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2505840.png)
![3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2505841.png)
![2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2505842.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide](/img/structure/B2505843.png)
![3-Oxospiro[3.5]nonane-1-carboxylic acid](/img/structure/B2505844.png)
![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)
![2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2505846.png)